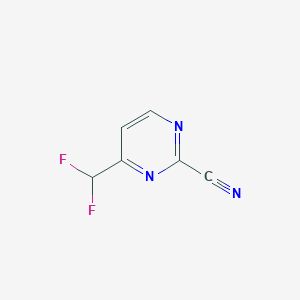

4-(Difluoromethyl)pyrimidine-2-carbonitrile

CAS No.: 1416821-61-8

Cat. No.: VC7429824

Molecular Formula: C6H3F2N3

Molecular Weight: 155.108

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416821-61-8 |

|---|---|

| Molecular Formula | C6H3F2N3 |

| Molecular Weight | 155.108 |

| IUPAC Name | 4-(difluoromethyl)pyrimidine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H |

| Standard InChI Key | VBGDEFRFUQRWLW-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1C(F)F)C#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions—substituted with a difluoromethyl group (-CFH) at the 4-position and a nitrile group (-CN) at the 2-position. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile moiety serves as a hydrogen bond acceptor, influencing molecular interactions in biological systems .

Table 1: Key Physicochemical Properties

| Property | Value/Rationale |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 155.11 g/mol |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) |

| pKa (Nitrile) | ~-5 (highly acidic due to -CN) |

| Boiling Point | Estimated 180–200°C (decomposes) |

Synthetic Strategies

Retrospective Analysis of Analogous Compounds

The synthesis of 4-(difluoromethyl)pyridin-2-amine, as described in recent literature, involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride . While this route targets a pyridine scaffold, similar strategies may be adaptable for pyrimidine derivatives:

-

Difluoroacetylation: Reacting a pyrimidine precursor with 2,2-difluoroacetic anhydride to introduce the difluoromethyl group.

-

Cyclization: Forming the pyrimidine ring via condensation reactions, such as the Guareschi-Thorpe synthesis, using malononitrile derivatives.

-

Nitrile Installation: Introducing the -CN group through nucleophilic substitution or cyanation reactions.

Table 2: Hypothetical Synthesis Route

Applications in Drug Discovery

Kinase Inhibitor Development

Fluorinated pyrimidines are critical in designing kinase inhibitors due to their ability to modulate enzyme selectivity and pharmacokinetics. For example, 4-(difluoromethyl)pyridin-2-amine is a key intermediate in mTOR and PI3K inhibitors like PQR620 and PQR530 . By analogy, 4-(difluoromethyl)pyrimidine-2-carbonitrile could serve as a bioisostere in analogous drug candidates, leveraging its nitrile group for hydrogen bonding with kinase active sites.

Agricultural Chemistry

The nitrile group’s reactivity makes the compound a potential precursor for herbicides and pesticides. Fluorinated pyrimidines are known to disrupt nucleic acid synthesis in pests, suggesting applications in crop protection .

| Hazard | Precaution |

|---|---|

| Cyanide Release | Use fume hoods; monitor air quality |

| Skin Irritation | Wear nitrile gloves and lab coats |

| Environmental Impact | Avoid aqueous disposal; incinerate |

Future Research Directions

Expanding Synthetic Methodologies

Future work should explore:

-

Catalytic Cyanation: Using palladium catalysts to improve nitrile installation efficiency.

-

Flow Chemistry: Enabling continuous production to enhance scalability and reduce hazardous intermediate handling .

Biological Screening

Prioritize in vitro assays to evaluate the compound’s efficacy against kinase targets (e.g., EGFR, VEGFR) and its cytotoxicity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume